

Physical and chemical properties of tert-Butyl isothiocyanate

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Compound of Interest

Compound Name: *tert-Butyl isothiocyanate*

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tert-Butyl Isothiocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **tert-Butyl isothiocyanate**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. The information is presented in a structured format, including detailed data tables, experimental protocols, and pathway and workflow visualizations to facilitate understanding and application.

Physical and Chemical Properties

tert-Butyl isothiocyanate is a colorless to pale yellow liquid with a pungent odor reminiscent of mustard.^[1] It is a volatile and flammable compound. Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of tert-Butyl Isothiocyanate

Property	Value	Reference(s)
Molecular Formula	C5H9NS	[2]
Molecular Weight	115.20 g/mol	[2][3]
Appearance	Clear colorless to slightly yellow liquid	[4]
Odor	Pungent, mustard-like	[1]
Melting Point	10.5-11.5 °C	[3]
Boiling Point	30-32 °C at 10 mmHg	[3]
Density	0.908 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.48	[3]
Flash Point	38 °C (100.4 °F) - closed cup	

Table 2: Solubility of tert-Butyl Isothiocyanate

Solvent	Solubility	Reference(s)
Water	Limited solubility, reacts with water	[1][5]
Organic Solvents	Soluble	[1]
Ethanol	Soluble	[6]
Oils	Soluble	[6]
Propylene Glycol	Soluble	[6]

Table 3: Spectroscopic Data of tert-Butyl Isothiocyanate

Spectrum	Key Peaks/Signals	Reference(s)
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): 115 m/z	[7]
¹ H NMR (CDCl ₃)	δ 1.45 ppm (s, 9H)	[8]
¹³ C NMR (CDCl ₃)	δ 29.3, 50.3, 131.0 ppm	[9][10]
Infrared (IR)	~2050-2200 cm ⁻¹ (strong, characteristic -N=C=S stretch)	[11][12]

Chemical Reactivity and Synthesis

The isothiocyanate functional group (-N=C=S) in **tert-Butyl isothiocyanate** is highly electrophilic, making it reactive towards a variety of nucleophiles. This reactivity is the basis for its utility in organic synthesis.

Reactions of tert-Butyl Isothiocyanate

The carbon atom of the isothiocyanate group is susceptible to nucleophilic attack. Common reactions include:

- **Reaction with Primary and Secondary Amines:** This reaction forms the corresponding thiourea derivatives. The reaction is typically carried out in a suitable organic solvent like dichloromethane, ethanol, or methanol.[13]
- **Reaction with Alcohols and Thiols:** In the presence of a base, **tert-Butyl isothiocyanate** reacts with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

Experimental Protocols

This protocol is adapted from a general procedure for the synthesis of isothiocyanates using di-tert-butyl dicarbonate.[14][15]

Materials:

- tert-Butylamine
- Carbon disulfide (CS₂)

- Triethylamine (Et_3N)
- Di-tert-butyl dicarbonate (Boc_2O)
- 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)
- Dichloromethane (DCM) or other suitable solvent

Procedure:

- In a round-bottom flask, dissolve tert-butylamine (1 equivalent) and triethylamine (1 equivalent) in dichloromethane.
- Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.
- Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.
- Add a catalytic amount of DMAP or DABCO (1-3 mol%) to the mixture.
- Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture. Gas evolution (CO_2 and COS) will be observed.
- Stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC).
- Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
- The crude **tert-Butyl isothiocyanate** can be purified by distillation under reduced pressure.

This protocol describes the reaction of **tert-Butyl isothiocyanate** with aniline.

Materials:

- **tert-Butyl isothiocyanate**
- Aniline
- Dichloromethane (DCM) or Ethanol

Procedure:

- Dissolve **tert-Butyl isothiocyanate** (1 equivalent) in dichloromethane in a round-bottom flask.
- Add aniline (1 equivalent) to the solution at room temperature with stirring.
- The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, the solvent can be removed under reduced pressure.
- The resulting solid N-tert-Butyl-N'-phenylthiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

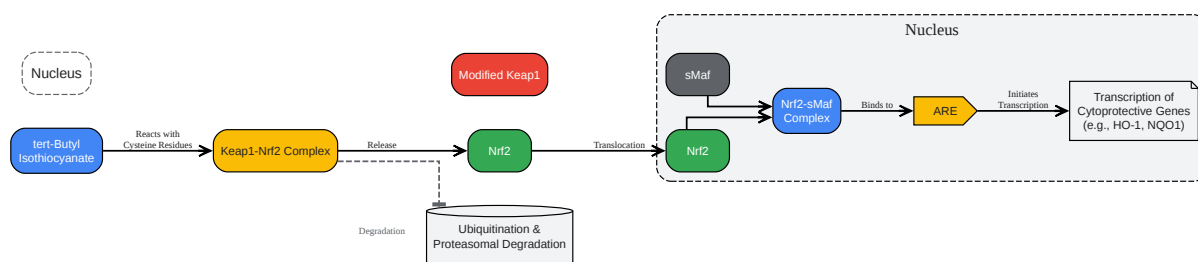
Biological Activity and Signaling Pathways

Isothiocyanates (ITCs), including **tert-Butyl isothiocyanate**, are a class of naturally occurring compounds found in cruciferous vegetables. They are known for their potent chemopreventive and anticancer properties.^{[16][17]} A primary mechanism of action for many ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of the cellular antioxidant response.^{[1][18][19][20][21]}

Nrf2 Signaling Pathway Activation by Isothiocyanates

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione synthesis and recycling.^{[1][18][19][20][21]}

Note: The following diagram illustrates the generalized Nrf2 activation pathway by isothiocyanates, based on studies with compounds like phenethyl isothiocyanate (PEITC). While **tert-Butyl isothiocyanate** is expected to act through a similar mechanism, specific studies are needed for confirmation.



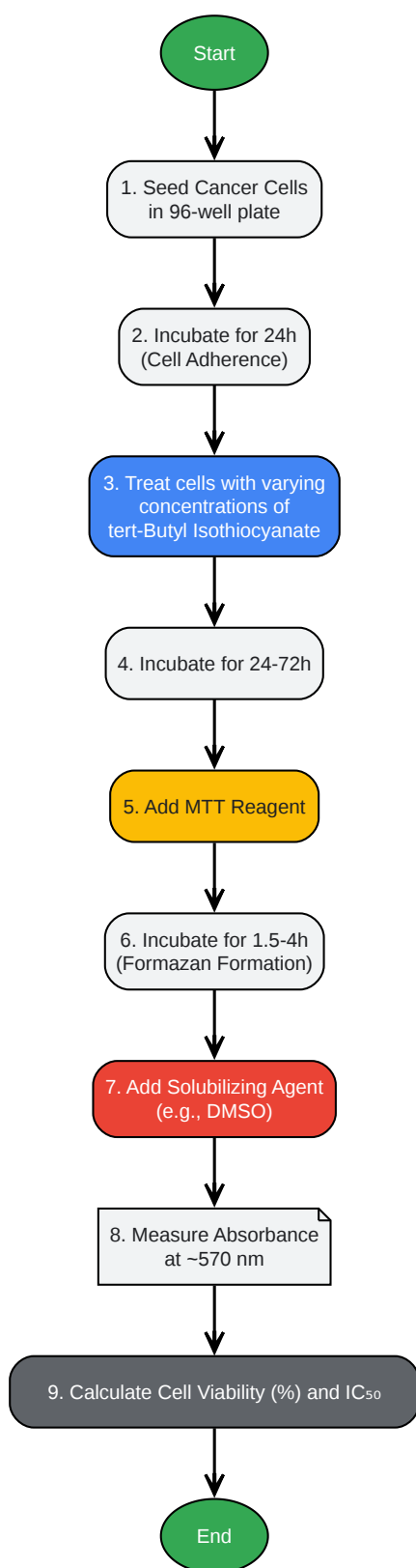
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Nrf2 Signaling Pathway Activation

Experimental Workflows

Workflow for Assessing Cytotoxicity of tert-Butyl Isothiocyanate

A common method to evaluate the potential anticancer activity of a compound is to assess its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.^{[22][23][24][25]} This workflow outlines the key steps involved.



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MTT Assay Workflow for Cytotoxicity

This protocol provides a general procedure for assessing the cytotoxicity of **tert-Butyl isothiocyanate** using the MTT assay.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom sterile tissue culture plates
- **tert-Butyl isothiocyanate**
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare a stock solution of **tert-Butyl isothiocyanate** in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **tert-Butyl isothiocyanate**. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

- **MTT Addition:** After the incubation period, carefully remove the treatment medium. Add 100 μL of fresh medium and 20 μL of MTT solution to each well.
- **Formazan Formation:** Incubate the plate for 1.5 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium containing MTT. Add 150 μL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Safety Information

tert-Butyl isothiocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. It is also a lachrymator. Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and adherence to established safety protocols.

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